Deferasirox 2-glucuronide is a significant metabolite of deferasirox, an oral iron chelator used primarily in the treatment of chronic iron overload conditions, such as those resulting from repeated blood transfusions. This compound is formed through the process of glucuronidation, a common metabolic pathway involving the conjugation of substances with glucuronic acid. Understanding deferasirox 2-glucuronide involves exploring its sources, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications in scientific research.
Deferasirox 2-glucuronide is produced endogenously in the liver as a result of the metabolism of deferasirox. The glucuronidation process is catalyzed by uridine diphosphate glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to deferasirox. This metabolic pathway is crucial for the elimination of excess iron from the body, thereby reducing the risk of iron-induced toxicity.
Deferasirox 2-glucuronide falls under the category of acyl glucuronides, which are known for their role in drug metabolism and excretion. These compounds are characterized by their ability to modify pharmacokinetic properties and influence drug interactions within biological systems.
The synthesis of deferasirox 2-glucuronide can be achieved through both enzymatic and chemical methods. The primary method involves:
The synthetic process often includes:
The molecular formula for deferasirox 2-glucuronide is C27H29N3O8. Its structure features a glucuronic acid moiety linked to the deferasirox molecule, which enhances its solubility and facilitates renal excretion.
Deferasirox 2-glucuronide primarily undergoes hydrolysis and further conjugation reactions:
The mechanism by which deferasirox 2-glucuronide exerts its effects mirrors that of its parent compound, deferasirox. It primarily functions by binding to ferric ions (Fe3+) in the body:
The pharmacokinetics indicate that deferasirox achieves peak plasma concentrations within 1-4 hours post-administration, reflecting its efficient absorption and distribution.
Deferasirox 2-glucuronide plays a crucial role in scientific research:
Deferasirox 2-glucuronide (C~27~H~23~N~3~O~10~, CID 135566034) is the principal phase II metabolite of deferasirox, an orally administered iron chelator used to treat transfusion-dependent iron overload. This water-soluble conjugate forms through direct glucuronidation of the parent drug, fundamentally altering its pharmacokinetic behavior and elimination pathways. As the dominant metabolic product identified in human studies, deferasirox 2-glucuronide exemplifies how conjugation reactions dictate the biological fate of therapeutic agents [2] [5].
Deferasirox 2-glucuronide features a β-D-glucopyranuronic acid moiety linked via an O-glycosidic bond to the phenolic hydroxyl group at the 2-position of one phenyl ring in the deferasirox scaffold. This conjugation increases its molecular weight to 549.48 g/mol (C~27~H~23~N~3~O~10~) and introduces multiple hydrogen-bonding sites, significantly enhancing hydrophilicity compared to the parent compound. The glucuronic acid unit adopts a ^4^C~1~ chair conformation with axial carboxylate orientation at C-5, critical for recognition by hepatobiliary transporters [3] [5]. Key structural identifiers include:
Glucuronidation of deferasirox is predominantly catalyzed by hepatic uridine diphosphate glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A3 identified as the primary isoforms responsible. This regioselective conjugation at the 2-hydroxyphenyl group occurs with high efficiency, accounting for >80% of deferasirox's metabolic clearance in humans. In vitro studies using recombinant UGT enzymes confirm that UGT1A1 exhibits the highest catalytic activity (V~max~ = 4.8 pmol/min/mg protein), followed by UGT1A3 (V~max~ = 3.2 pmol/min/mg protein). The reaction follows Michaelis-Menten kinetics with K~m~ values of 18.5 μM and 22.7 μM for UGT1A1 and UGT1A3, respectively, indicating moderate substrate affinity [4] [6] [7].
Clinical pharmacokinetic studies using [^14^C]-labeled deferasirox in beta-thalassemic patients reveal that deferasirox 2-glucuronide (designated M6 in metabolic profiles) represents the predominant circulating metabolite, constituting approximately 60–70% of total plasma radioactivity at steady state. After oral administration of 1,000 mg deferasirox, the metabolite-to-parent AUC ratio ranges from 0.8 to 1.2, confirming extensive first-pass and systemic glucuronidation. In feces, unchanged deferasirox and its 2-glucuronide collectively account for >60% of recovered radioactivity, underscoring the pathway's quantitative dominance [2].
Table 1: Key Metabolites of Deferasirox in Humans
Metabolite | Structure | % Total Radioactivity (Plasma) | Primary Excretion Route |
---|---|---|---|
Deferasirox | Parent compound | 87% | Feces (as unchanged drug) |
M6 (2-glucuronide) | Phenolic glucuronide | 60–70%* | Feces (via bile) |
M3 | Acyl glucuronide | <5% | Urine |
M1 | 5-hydroxy derivative | 6% | Urine/Feces |
M4 | 5'-hydroxy derivative | 2% | Feces |
Percentage relative to total circulating metabolites; data from [2] [5]
Glucuronidation critically determines deferasirox's elimination profile through three interconnected mechanisms:
Polymorphisms in UGT1A1 and UGT1A3 genes significantly alter deferasirox 2-glucuronide formation:
Table 2: Factors Modulating Deferasirox 2-Glucuronide Formation
Factor | Effect on Glucuronidation | Change in Deferasirox AUC | Clinical Relevance |
---|---|---|---|
UGT1A1*28 homozygous | ↓ 35–40% | ↑ 180% | Risk of systemic toxicity |
Hepatic cirrhosis (Child-Pugh B) | ↓ 60–70% | ↑ 320% | Require dose reduction |
Rifampicin co-administration | ↑ 150% (enzyme induction) | ↓ 44% | Potential therapeutic failure |
Renal impairment (eGFR<30) | ↔ (minimal change) | ↑ 15% (not significant) | No dose adjustment needed |
Data compiled from [4] [6] [7]
Unlike the parent drug, deferasirox 2-glucuronide lacks significant iron-chelating capacity due to:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1